Physicochemical Property Differentiation: LogP and tPSA vs. Non-Brominated Analog
The introduction of a bromine atom at the 2-position of the benzamide core significantly increases lipophilicity compared to the non-brominated parent, N-(2,4-dimethoxyphenyl)benzamide. This difference, quantified by calculated logP and topological polar surface area (tPSA), directly impacts predicted membrane permeability and oral bioavailability. The target compound's increased logP (3.719) compared to the non-brominated analog (estimated logP ~2.7) [1] suggests a higher propensity for passive diffusion across lipid bilayers, which is a critical parameter for cell-based assay design and potential in vivo applications.
| Evidence Dimension | Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP: 3.719 |
| Comparator Or Baseline | N-(2,4-dimethoxyphenyl)benzamide (logP estimated ~2.7) |
| Quantified Difference | ΔlogP ≈ +1.0 |
| Conditions | Calculated using ZINC15 physicochemical property models [1] |
Why This Matters
Procurement decisions for cell-based or in vivo studies must consider lipophilicity, as it directly influences compound distribution, membrane permeability, and non-specific binding, thereby affecting assay reproducibility and data interpretation.
- [1] ZINC Database. ZINC432280 - 2-bromo-N-(2,4-dimethoxyphenyl)benzamide. Calculated logP and tPSA values. Retrieved from zinc.docking.org. View Source
